molecular formula C10H14O4 B14272354 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione CAS No. 139553-27-8

5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione

Cat. No.: B14272354
CAS No.: 139553-27-8
M. Wt: 198.22 g/mol
InChI Key: PITJOTSUKAYVOO-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione is an organic compound with a unique structure characterized by two hydroxyl groups and four methyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione typically involves the oxidation of precursor compounds. One common method involves the use of sodium methoxide in anhydrous methanol at low temperatures, followed by careful addition of acetylphloroglucinol under a nitrogen atmosphere . The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes, such as using green solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diketones or quinones.

    Reduction: Reduction reactions can convert the compound into diols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione: Similar structure but with an acetyl group instead of a hydroxyl group.

    3,6-Epidioxy-3,4,5,5-tetramethylcyclohexene: Contains an epidioxy group instead of hydroxyl groups.

    4-(2,5,6,6-Tetramethyl-1-cyclohexen-1-yl)-3-buten-2-one: Similar cyclohexene ring but with different substituents.

Uniqueness

5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

139553-27-8

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5,6-dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione

InChI

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(4,14)9(3,13)7(5)11/h13-14H,1-4H3

InChI Key

PITJOTSUKAYVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C(C1=O)(C)O)(C)O)C

Origin of Product

United States

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